Triptaminas e derivados

Tryptamines and their derivatives are a class of alkaloid compounds that play significant roles in various biological processes, particularly in the central nervous system (CNS). These compounds are characterized by a core structure consisting of an indole ring fused to a pyrrole ring. The most well-known tryptamine is L-tryptophan, one of the essential amino acids.

Derivatives of tryptamines often include substitutions at various positions on the indole and pyrrole rings, such as methyl groups or hydroxyl groups, which can alter their pharmacological properties. Notable examples include melatonin (N-acetyl-5-methoxytryptamine) and psilocybin (psilocin's prodrug form), both of which are known for their psychoactive effects.

In the pharmaceutical industry, tryptamines and their derivatives have been used to develop a wide range of drugs targeting various neurological disorders. For instance, certain antidepressants like fluoxetine contain structural elements reminiscent of tryptamine derivatives. Additionally, these compounds hold promise in treating conditions such as depression, anxiety, and even some forms of chronic pain.

Due to their complex structures and diverse biological activities, research into tryptamines continues to be a dynamic field in both academic and industrial settings.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

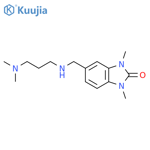

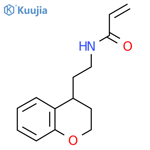

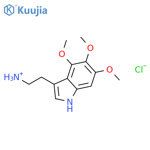

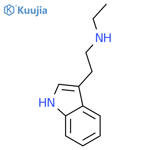

|

3-(1,2-dimethyl-1H-indol-3-yl)propan-1-amine | 30439-75-9 | C13H18N2 |

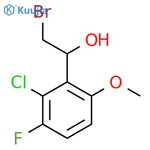

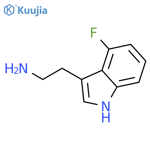

|

2-(4-Fluoro-1H-indol-3-yl)ethanamine | 467452-26-2 | C10H11FN2 |

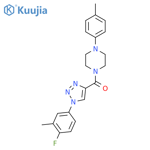

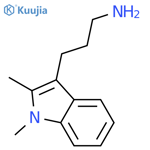

|

5,6-dihydro-4H-Pyrrolo[3,2,1-ij]quinoline-1-propanamine | 586336-42-7 | C14H18N2 |

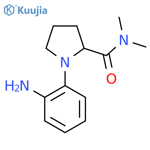

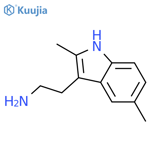

|

2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine | 1079-44-3 | C12H16N2 |

|

2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanaminium chloride | 5376-34-1 | C13H19ClN2O3 |

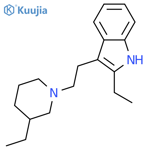

|

1H-Indole, 2-ethyl-3-[2-(3-ethyl-1-piperidinyl)ethyl]-, (S)- | 20785-62-0 | C19H28N2 |

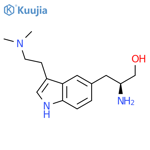

|

(S)-beta-Amino-3-2-(dimethylamino)ethyl-1H-indole-5-propanol | 139264-69-0 | C15H23N3O |

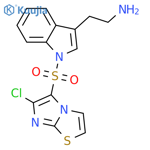

|

WAY-181187 | 554403-49-5 | C15H13N4O2S2Cl |

|

N-ethyl-2-(1H-indol-3-yl)ethanamine | 61-53-0 | C12H16N2 |

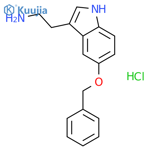

|

5-Benzyloxytryptamine hydrochloride | 52055-23-9 | C17H19ClN2O |

Literatura Relacionada

-

1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

3. Book reviews

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

Fornecedores recomendados

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados